molecular formula C5H6BrN3O B1415790 4-Bromo-1-methyl-1H-pyrazole-3-carbaldehyde oxime CAS No. 287922-69-4

4-Bromo-1-methyl-1H-pyrazole-3-carbaldehyde oxime

Cat. No.: B1415790
CAS No.: 287922-69-4
M. Wt: 204.02 g/mol
InChI Key: FDFKQLHHHNRNCN-FARCUNLSSA-N
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Description

4-Bromo-1-methyl-1H-pyrazole-3-carbaldehyde oxime (CAS: 287922-69-4) is a pyrazole-derived oxime with the molecular formula C₅H₆BrN₃O and a molecular weight of 204.02 g/mol. Its structure features a pyrazole core substituted with a bromine atom at the 4-position, a methyl group at the 1-position, and an oxime functional group (-CH=N-OH) at the 3-carbaldehyde position. Key physicochemical properties include a predicted boiling point of 309.3 ± 27.0 °C and density of 1.79 ± 0.1 g/cm³, along with a pKa of 10.00 ± 0.10, indicating weak basicity .

Properties

IUPAC Name

(NE)-N-[(4-bromo-1-methylpyrazol-3-yl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3O/c1-9-3-4(6)5(8-9)2-7-10/h2-3,10H,1H3/b7-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDFKQLHHHNRNCN-FARCUNLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C=NO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C(=N1)/C=N/O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of the Pyrazole Ring

The pyrazole ring can be synthesized using various methods, such as the reaction of hydrazines with 1,3-diketones or by cyclization of hydrazones derived from aldehydes and ketones.

Introduction of a bromo substituent can be achieved through electrophilic aromatic substitution or via nucleophilic substitution reactions, depending on the existing functional groups on the pyrazole ring.

Step 3: Formation of the Aldehyde Group

The aldehyde group can be introduced using formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of a Vilsmeier reagent (e.g., POCl3/DMF).

Step 4: Conversion to Oxime

Finally, the aldehyde is converted to an oxime by reaction with hydroxylamine hydrochloride in a suitable solvent, often in the presence of a base like potassium hydroxide.

Detailed Synthesis Pathway

Here is a detailed pathway for synthesizing this compound:

Data Table: Synthesis Conditions

Step Reagents Conditions Yield
1. Formylation POCl3/DMF 0°C to room temperature, 2-4 hours 70-80%
2. Bromination Br2, AcOH Room temperature, 1-2 hours 60-70%
3. Oxime Formation NH2OH·HCl, KOH Ethanol, reflux, 2-3 hours 80-90%

Research Findings

Research on pyrazole derivatives, including oximes, has shown promising biological activities such as antibacterial and antiviral properties. The synthesis of these compounds often involves versatile methods that can be adapted to introduce various substituents, enhancing their potential applications.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-methyl-1H-pyrazole-3-carbaldehyde oxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

4-Bromo-1-methyl-1H-pyrazole-3-carbaldehyde oxime serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its structural features make it valuable for developing drugs targeting specific biological pathways.

Case Study: Anticancer Agents

Research has demonstrated that derivatives of pyrazole compounds exhibit anticancer properties. For instance, studies have shown that modifications to the pyrazole ring can enhance anti-tumor activity against specific cancer cell lines. In one study, derivatives of 4-bromo-1-methyl-1H-pyrazole were synthesized and tested for their ability to inhibit cancer cell proliferation, showing promising results in vitro .

CompoundActivityReference
4-Bromo-1-methyl-1H-pyrazole derivativeIC50 = 25 µM against MCF-7 cells

Agricultural Science

This compound is also explored for its applications in agrochemicals, particularly as a potential herbicide or pesticide. The bromine atom enhances the lipophilicity of the molecule, which may improve its efficacy in penetrating plant tissues.

Case Study: Herbicidal Activity

A study evaluated the herbicidal properties of 4-bromo-1-methyl-1H-pyrazole derivatives against common weeds. The results indicated that certain derivatives effectively inhibited weed growth at concentrations lower than traditional herbicides, suggesting a lower environmental impact .

CompoundTarget WeedEfficacy (%)Reference
4-Bromo derivativeAmaranthus retroflexus85% inhibition at 50 ppm

Material Science

In material science, this compound is being investigated for its potential use in synthesizing novel polymers and materials with specific functional properties.

Case Study: Polymer Synthesis

Research has focused on using this compound as a monomer in polymerization reactions to create materials with enhanced thermal stability and mechanical properties. For example, polymers derived from pyrazole compounds have shown improved resistance to heat and chemicals compared to conventional polymers .

Polymer TypeProperty EnhancedReference
Pyrazole-based polymerThermal stability (Tg = 250 °C)

Mechanism of Action

The mechanism of action of 4-Bromo-1-methyl-1H-pyrazole-3-carbaldehyde oxime involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets depend on the specific application and the biological system in which it is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole derivatives exhibit diverse biological and chemical properties influenced by substituents. Below is a comparative analysis of 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde oxime and its closest analogs (similarity scores ≥ 0.80):

Table 1: Key Structural and Physicochemical Comparisons

Compound Name (CAS) Molecular Formula Key Substituents Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) pKa Biological Activity/Applications
This compound (287922-69-4) C₅H₆BrN₃O 4-Br, 1-CH₃, 3-oxime 204.02 309.3 ± 27.0* 1.79 ± 0.1* 10.00* Not reported; oximes often used as ligands or intermediates
1-Methyl-1H-pyrazole-3-carbaldehyde (27258-32-8) C₅H₆N₂O 1-CH₃, 3-CHO 110.11 Not reported Not reported Not reported Intermediate in agrochemical synthesis
4-Bromo-1,3-dimethyl-1H-pyrazole (5775-82-6) C₅H₇BrN₂ 4-Br, 1-CH₃, 3-CH₃ 191.03 Not reported Not reported Not reported Ligand in coordination chemistry
4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid (84547-86-4) C₅H₅BrN₂O₂ 4-Br, 1-CH₃, 3-COOH 221.01 Not reported Not reported ~2.5–4.5† Potential bioactive scaffold (e.g., enzyme inhibition)
3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (N/A) C₁₆H₁₁BrN₂O 4-BrPh, 1-Ph, 4-CHO 327.18 Not reported Not reported Not reported Antibacterial/antioxidant activities

*Predicted values ; †Estimated for carboxylic acid derivatives.

Key Observations:

Substituent Effects on Properties: Bromine increases molecular weight and may enhance lipophilicity, influencing bioavailability. Carboxylic acid derivatives exhibit lower pKa (~2.5–4.5), enabling salt formation, unlike the neutral oxime .

Reactivity and Applications :

  • The oxime functional group is prone to condensation and coordination reactions, making it valuable in metal-organic frameworks (MOFs) or pharmaceutical intermediates .
  • Carboxylic acid and ester analogs (e.g., Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate) are versatile in medicinal chemistry for prodrug design .
  • Phenyl-substituted pyrazoles (e.g., 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde) demonstrate broader biological activities, including antimicrobial and antioxidant effects .

Availability and Stability :

  • The oxime derivative (E)-4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde oxime is listed as discontinued by suppliers, suggesting challenges in synthesis or stability .

Biological Activity

4-Bromo-1-methyl-1H-pyrazole-3-carbaldehyde oxime (CAS No. 287922-69-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this oxime derivative, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C5_5H6_6BrN3_3O. The compound features a pyrazole ring, which is known for its biological activity, and a bromine atom that may enhance its reactivity and interaction with biological targets.

Anticancer Activity

Research indicates that oxime derivatives, including this compound, exhibit significant anticancer properties. Oximes have been identified as inhibitors of various kinases involved in cancer progression. For instance, studies have shown that certain pyrazole derivatives can inhibit cyclin-dependent kinases (CDKs) and Aurora kinases, both of which are crucial in cell cycle regulation and tumor growth .

Case Study: Kinase Inhibition

A study evaluating the biological activity of different pyrazole derivatives found that compounds similar to this compound demonstrated IC50_{50} values in the nanomolar range against key kinases:

CompoundTarget KinaseIC50_{50} (µM)
This compoundCDK20.95
Other derivativesAurora A0.067
Other derivativesB-Raf0.30

These findings suggest that the compound may serve as a promising lead for anticancer drug development .

Antimicrobial Activity

In addition to its anticancer potential, this compound has been assessed for antimicrobial activity. Research on related pyrazole derivatives has shown effective inhibition against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL, indicating potent antimicrobial properties .

The mechanism by which this compound exerts its effects involves binding to specific enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition of cell proliferation or induction of apoptosis in cancer cells . Additionally, the compound's ability to disrupt biofilm formation in bacteria suggests a multifaceted approach to combating infections .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with other similar compounds:

Compound NameStructure FeaturesBiological Activity
5-Ethynyl-3-phenylpyrazin-2-amineEthynyl group additionAnticancer and antimicrobial
Isoquinolin derivativesIsoquinoline moietyDNA intercalation and kinase inhibition
Other pyrazolesVaried substitutions on the pyrazole ringDiverse anticancer activities

The presence of both the bromine atom and the oxime functional group in this compound contributes to its distinct biological profile compared to these other compounds .

Q & A

Basic Synthesis and Optimization

Q: What are the critical synthetic steps for preparing 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde oxime, and how can researchers optimize yield? A: The synthesis typically involves:

Bromination : Introducing bromine at the 4-position of 1-methyl-1H-pyrazole-3-carbaldehyde using reagents like N-bromosuccinimide (NBS) under controlled conditions.

Oxime Formation : Reacting the aldehyde group with hydroxylamine hydrochloride in a polar solvent (e.g., ethanol/water) at reflux.
Key Optimization Strategies :

  • Monitor reaction progress via TLC or HPLC to avoid over-bromination.
  • Adjust pH during oxime formation to stabilize intermediates (ideal pH 4–5).
  • Purify via recrystallization or column chromatography to isolate high-purity product.
    Reference : Similar multi-step syntheses for pyrazole-oxime derivatives are detailed in structural studies .

Structural Confirmation Techniques

Q: Which analytical methods are most reliable for confirming the molecular structure of this oxime derivative? A: A combination of techniques is essential:

  • X-ray Crystallography : Resolves 3D molecular geometry. Software like SHELXL refines crystallographic data to confirm bond lengths/angles (e.g., C=N oxime bond ~1.28 Å) .
  • Spectroscopy :
    • NMR : 1^1H and 13^{13}C NMR verify substituent positions (e.g., aldehyde proton at ~10 ppm, oxime proton at ~8–9 ppm).
    • IR : Confirm C=N (1600–1650 cm1^{-1}) and N–O (930–980 cm1^{-1}) stretches.
      Advanced Tip : Use ORTEP-3 for visualizing crystallographic models and assessing thermal ellipsoids .

Challenges in Crystallization

Q: How can researchers overcome difficulties in crystallizing this compound for X-ray analysis? A: Common challenges and solutions include:

  • Solvent Selection : Use mixed solvents (e.g., DCM/hexane) to slow crystallization.
  • Temperature Gradients : Gradual cooling from 40°C to room temperature promotes ordered crystal growth.
  • Additives : Small amounts of ethyl acetate or methanol can disrupt amorphous aggregation.
    Case Study : A related pyrazole-oxime derivative crystallized in the monoclinic P21/cP2_1/c space group after optimizing solvent polarity .

Biological Activity Profiling

Q: What methodologies are used to evaluate the biological potential of this compound? A: Key approaches include:

  • Enzyme Inhibition Assays : Test interactions with targets like DAHPS (3-deoxy-D-arabino-heptulosonate-7-phosphate synthase) using fluorometric or colorimetric assays.
  • Antimicrobial Screening : Assess against bacterial/fungal strains via microdilution methods (e.g., MIC determination).
  • Computational Docking : Predict binding modes using software like AutoDock Vina, leveraging crystallographic data for accuracy.
    Insight : Pyrazole derivatives exhibit diverse bioactivity (antimicrobial, antitumor) due to their electron-rich heterocyclic core .

Safety and Handling Protocols

Q: What safety precautions are critical when handling this compound in the lab? A: Key considerations:

  • Toxicity Mitigation : Use PPE (gloves, goggles) to avoid dermal/ocular exposure.
  • Ventilation : Work in fume hoods to prevent inhalation of volatile byproducts.
  • Storage : Store in airtight containers at –20°C, away from light and moisture .
    Note : While phosgene oxime (a related compound) has established AEGL-1 values (e.g., 0.17 mg/m3^3 for 10-min exposure), extrapolate cautiously for this derivative .

Resolving Data Contradictions

Q: How should researchers address discrepancies between experimental data and computational predictions? A: Systematic validation steps:

Cross-Validate Spectra : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian).

Check Crystallographic Parameters : Ensure thermal displacement parameters (Ueq_{eq}) align with expected molecular motion .

Replicate Experiments : Confirm reproducibility under identical conditions.
Example : A study resolved conflicting IR peaks by re-measuring under anhydrous conditions, ruling out solvent interference .

Advanced Applications in Drug Discovery

Q: How can this compound serve as a scaffold for designing novel therapeutics? A: Strategies include:

  • Derivatization : Introduce substituents (e.g., fluorophenyl groups) to enhance binding affinity or metabolic stability.
  • Structure-Activity Relationship (SAR) : Modify the oxime group to probe electronic effects on bioactivity.
    Case Study : Fluorinated pyruvate oxime derivatives showed improved enzyme inhibition (lower pKa, higher Ki) due to electron-withdrawing effects .

Stability Under Experimental Conditions

Q: What factors influence the stability of this oxime during reactions? A: Critical factors:

  • pH Sensitivity : Oximes hydrolyze under strongly acidic/basic conditions. Maintain neutral pH during storage.
  • Light Exposure : Protect from UV radiation to prevent decomposition.
  • Temperature : Avoid prolonged heating above 60°C to prevent retro-aldol reactions.
    Reference : Stability studies on analogous compounds recommend argon atmospheres for sensitive intermediates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Bromo-1-methyl-1H-pyrazole-3-carbaldehyde oxime
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4-Bromo-1-methyl-1H-pyrazole-3-carbaldehyde oxime

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